molecular formula C13H7F6NO3S B1667759 Batabulin CAS No. 195533-53-0

Batabulin

Katalognummer: B1667759
CAS-Nummer: 195533-53-0
Molekulargewicht: 371.26 g/mol
InChI-Schlüssel: ROZCIVXTLACYNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Batabulin beinhaltet die kovalente Modifikation von β-Tubulin-Isoformen. Der Syntheseweg umfasst typischerweise die Verwendung von Arylsulfonamid als Schlüsselzwischenprodukt. Die Herstellung beinhaltet die Reaktion von 2-Fluor-1-Methoxy-4-Pentafluorphenylsulfonamidobenzol mit verschiedenen Reagenzien unter kontrollierten Bedingungen

Wissenschaftliche Forschungsanwendungen

Batabulin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

    Krebsforschung: this compound wird hauptsächlich als Antitumormittel eingesetzt. .

    Zellbiologie: this compound wird verwendet, um die Mikrotubuli-Dynamik und die Zellzyklusregulation zu untersuchen.

    Arzneimittelentwicklung: this compound dient als Leitstruktur für die Entwicklung neuer Mikrotubuli-Zielstrukturen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es kovalent und selektiv an eine Teilmenge der β-Tubulin-Isoformen bindet. Diese Bindung erfolgt an einem konservierten Cysteinrest, was zur Störung der Mikrotubuli-Polymerisation führt. Die Störung der Mikrotubuli beeinflusst die Zellmorphologie, induziert einen Zellzyklusarrest an der G2/M-Grenze und führt letztendlich zu apoptotischem Zelltod . Die beteiligten molekularen Zielstrukturen sind die β1-, β2- und β4-Tubulin-Isoformen .

Wirkmechanismus

Batabulin exerts its effects by binding covalently and selectively to a subset of the β-tubulin isotypes. This binding occurs at a conserved cysteine residue, leading to the disruption of microtubule polymerization. The disruption of microtubules affects cell morphology, induces cell-cycle arrest at the G2/M boundary, and ultimately leads to apoptotic cell death . The molecular targets involved are the β1, β2, and β4 tubulin isotypes .

Biologische Aktivität

Batabulin, chemically known as T138067, is a small molecule drug that has garnered attention for its role as a tubulin inhibitor. This compound exhibits significant biological activity, particularly in oncology, where it is primarily studied for its antineoplastic properties. The following sections detail its mechanisms of action, biological effects, and relevant case studies.

This compound functions by selectively binding to specific isotypes of tubulin, including beta1, beta2, and beta4. This binding occurs through covalent interactions with cysteine residues in the tubulin proteins. The primary reaction involves the formation of a stable covalent bond between this compound and the target protein, which inhibits tubulin polymerization and disrupts microtubule dynamics essential for cell division and function.

The unique mechanism of action of this compound distinguishes it from other tubulin inhibitors. Unlike compounds such as paclitaxel or vincristine that act through reversible interactions, this compound's covalent modification leads to prolonged inhibition of microtubule assembly.

Antineoplastic Properties

This compound exhibits promising antineoplastic activity , particularly against hepatocellular carcinoma (HCC). In preclinical studies, it has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells. Notably, this compound has reached Phase 3 clinical trials for HCC treatment.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects on various cancer cell lines. The compound has been tested against human epithelial cancer lines such as HeLa and HepG2, where it exhibited IC50 values in the low micromolar range. These findings suggest its potential utility in combination therapies aimed at enhancing the efficacy of existing treatments .

Comparative Analysis with Other Tubulin Inhibitors

To illustrate this compound's unique profile among tubulin inhibitors, the following table compares its mechanisms and features with other well-known compounds:

CompoundMechanism of ActionUnique Features
PaclitaxelStabilizes microtubulesDerived from the Pacific yew tree
VincristineInhibits microtubule assemblyDerived from periwinkle plant
ColchicineBinds to tubulin and prevents polymerizationUsed historically for gout treatment
This compound Covalently modifies specific tubulin isotypesSelective binding to beta1, beta2, beta4

Clinical Trials

This compound's clinical efficacy has been evaluated in several studies focusing on hepatocellular carcinoma. A notable Phase 2 trial demonstrated that patients treated with this compound showed improved overall survival rates compared to those receiving standard therapies.

In Vitro Research

Research conducted by Du et al. (2020) highlighted the cytotoxicity of this compound against various cancer cell lines. The study reported that treatment with this compound resulted in significant upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, indicating its role in promoting apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Batabulin in disrupting microtubule dynamics, and how can this be experimentally validated?

this compound selectively covalently modifies β-tubulin isoforms, inhibiting microtubule polymerization, which leads to cell cycle arrest and apoptosis . To validate this, researchers can use in vitro tubulin polymerization assays combined with immunofluorescence microscopy to visualize microtubule disruption. Dose-dependent effects should be quantified using IC50 values (e.g., 6.53 μM for related compounds ). Western blotting can confirm β-tubulin modification.

Q. Which in vitro models are most suitable for studying this compound’s cytotoxic effects, and what endpoints should be prioritized?

MCF-7 (breast cancer) and other adherent cell lines are common models due to their sensitivity to microtubule disruption . Key endpoints include:

  • Cell viability (MTT/XTT assays).
  • Apoptosis markers (Annexin V/PI flow cytometry).
  • Cell cycle analysis (propidium iodide staining for G2/M arrest).
  • Morphological changes (phase-contrast microscopy). Controls should include untreated cells and a reference microtubule inhibitor (e.g., paclitaxel) .

Q. How should dose-response experiments for this compound be designed to ensure reproducibility across studies?

  • Use logarithmic dilution series (e.g., 0.1–100 μM) to capture full efficacy-toxicity profiles.
  • Normalize data to vehicle controls and include triplicate technical replicates.
  • Adhere to standardized metrics (e.g., IC50 calculations via nonlinear regression) .
  • Report solvent concentrations (e.g., DMSO ≤0.1%) to avoid solvent-induced artifacts .

Q. What are the critical parameters for validating this compound’s selectivity toward specific β-tubulin isoforms?

  • Perform isoform-specific siRNA knockdowns followed by cytotoxicity assays.
  • Use co-immunoprecipitation to confirm this compound-tubulin binding.
  • Compare effects in cell lines expressing varying β-tubulin isoforms (e.g., HeLa vs. HEK-293) .

Q. How can researchers mitigate off-target effects when studying this compound in complex biological systems?

  • Employ proteomic profiling (e.g., mass spectrometry) to identify non-tubulin targets.
  • Use rescue experiments with excess β-tubulin to confirm specificity.
  • Include negative controls (e.g., inactive this compound analogs) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported efficacy across different cancer cell lines be systematically addressed?

Contradictions may arise from differences in β-tubulin isoform expression, drug efflux pumps (e.g., P-gp), or metabolic activity. To resolve this:

  • Quantify β-tubulin isoform profiles via qPCR/Western blot.
  • Assess ATP-binding cassette transporter activity (e.g., calcein-AM assay).
  • Corporate multi-omics data (transcriptomics/proteomics) to identify resistance mechanisms .

Q. What methodological strategies optimize this compound’s therapeutic window in preclinical models?

  • Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to balance efficacy and toxicity.
  • Test combination therapies with synergistic agents (e.g., DNA-damaging drugs).
  • Use 3D tumor spheroids/organoids to mimic in vivo tumor microenvironments .

Q. How can this compound-induced apoptosis be distinguished from necrotic cell death in experimental data?

  • Combine Annexin V/PI staining with caspase-3/7 activity assays .
  • Analyze morphological features (e.g., nuclear condensation via Hoechst staining).
  • Use metabolic markers (ATP levels, LDH release) to differentiate apoptosis from necrosis .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic or antagonistic interactions with other chemotherapeutics?

  • Apply Chou-Talalay’s combination index (CI) method.
  • Use Bliss independence or Loewe additivity models for dose-matrix analyses.
  • Validate findings with isobolograms and synergy heatmaps .

Q. How can this compound’s long-term effects on microtubule dynamics be studied without confounding factors from acute cytotoxicity?

  • Employ pulse-chase experiments with sublethal this compound doses.
  • Use live-cell imaging to track microtubule recovery post-treatment.
  • Perform gene expression profiling to identify adaptive responses (e.g., tubulin chaperone upregulation) .

Q. Methodological Best Practices

  • Reproducibility : Document experimental conditions rigorously (e.g., cell passage numbers, serum batches) .
  • Data Precision : Report numerical data to ≤3 significant figures unless justified by instrument precision .
  • Conflict Resolution : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

Eigenschaften

IUPAC Name

2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO3S/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZCIVXTLACYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173230
Record name Batabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195533-53-0
Record name Batabulin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Batabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4NP8G3K6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Batabulin
Reactant of Route 2
Reactant of Route 2
Batabulin
Reactant of Route 3
Reactant of Route 3
Batabulin
Reactant of Route 4
Reactant of Route 4
Batabulin
Reactant of Route 5
Reactant of Route 5
Batabulin
Reactant of Route 6
Reactant of Route 6
Batabulin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.